molecular formula C15H19N3O2 B15182080 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-6-((4-methylphenyl)amino)- CAS No. 87215-88-1

2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-6-((4-methylphenyl)amino)-

Cat. No.: B15182080
CAS No.: 87215-88-1
M. Wt: 273.33 g/mol
InChI Key: JPPGTFGEWNMNTB-UHFFFAOYSA-N
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Description

5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is a chemical compound with the molecular formula C15H19N3O2. It is a derivative of barbituric acid, which is known for its applications in medicinal chemistry, particularly as a sedative and anesthetic. This compound is characterized by the presence of diethyl groups at the 5th position and a 4-methylphenyl group at the 4th position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea, followed by the introduction of the 4-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium ethoxide, and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its sedative and anesthetic properties, similar to other barbiturates.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethylbarbituric acid: Lacks the 4-methylphenyl group, resulting in different pharmacological properties.

    4-Phenylbarbituric acid: Contains a phenyl group instead of a 4-methylphenyl group, affecting its chemical reactivity and biological activity.

Uniqueness

5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is unique due to the presence of both diethyl and 4-methylphenyl groups, which confer distinct chemical and pharmacological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87215-88-1

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5,5-diethyl-6-(4-methylphenyl)imino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

JPPGTFGEWNMNTB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NC2=CC=C(C=C2)C)NC(=O)NC1=O)CC

Origin of Product

United States

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